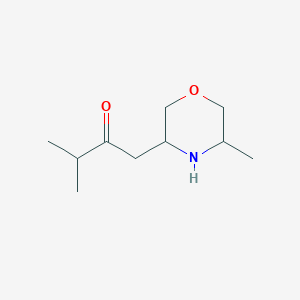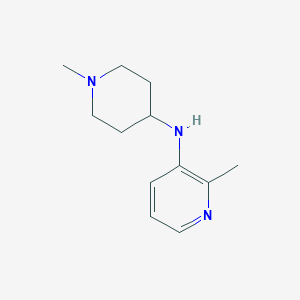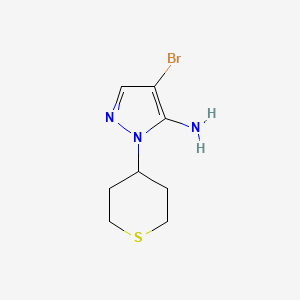
4-Cyclopentylbut-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopentylbut-2-enal is an organic compound with the molecular formula C9H14O It features a cyclopentyl group attached to a butenal chain, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentylbut-2-enal can be achieved through several methods. One common approach involves the aldol condensation of cyclopentanone with crotonaldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide and is carried out at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and advanced purification techniques like chromatography can be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopentylbut-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-Cyclopentylbut-2-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with hydrogen gas in the presence of a palladium catalyst can yield 4-Cyclopentylbutanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: 4-Cyclopentylbut-2-enoic acid.
Reduction: 4-Cyclopentylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopentylbut-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its aldehyde group.
Mechanism of Action
The mechanism of action of 4-Cyclopentylbut-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A precursor in the synthesis of 4-Cyclopentylbut-2-enal.
Crotonaldehyde: Another precursor used in the aldol condensation reaction.
4-Cyclopentylbutanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring and an unsaturated aldehyde group
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(E)-4-cyclopentylbut-2-enal |
InChI |
InChI=1S/C9H14O/c10-8-4-3-7-9-5-1-2-6-9/h3-4,8-9H,1-2,5-7H2/b4-3+ |
InChI Key |
NBZVSJANHDMWHZ-ONEGZZNKSA-N |
Isomeric SMILES |
C1CCC(C1)C/C=C/C=O |
Canonical SMILES |
C1CCC(C1)CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13066542.png)








![(5-{[(2-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13066602.png)
![1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13066609.png)


